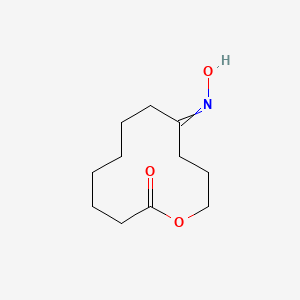
10-Propyltrideca-5,9-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Propyltrideca-5,9-dienenitrile is an organic compound with the molecular formula C16H27N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is part of the aliphatic nitriles family, which are known for their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Propyltrideca-5,9-dienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where hydrogen cyanide (HCN) is added across the double bonds in the presence of a catalyst such as nickel or palladium.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the double bonds are converted to epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, mild temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, room temperature to moderate heat.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Amines, alcohols.
Wissenschaftliche Forschungsanwendungen
10-Propyltrideca-5,9-dienenitrile has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 10-Propyltrideca-5,9-dienenitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a reactive site, facilitating the formation of covalent bonds with target molecules, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Acetonitrile (CH3CN): A simple aliphatic nitrile used as a solvent in organic synthesis.
Butyronitrile (C4H7N): Another aliphatic nitrile with applications in the synthesis of pharmaceuticals and agrochemicals.
Acrylonitrile (C3H3N): Used in the production of plastics and synthetic fibers.
Uniqueness: 10-Propyltrideca-5,9-dienenitrile is unique due to its longer carbon chain and the presence of two double bonds, which confer distinct chemical properties and reactivity compared to simpler nitriles like acetonitrile and butyronitrile. Its structure allows for more complex interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
50744-63-3 |
|---|---|
Molekularformel |
C16H27N |
Molekulargewicht |
233.39 g/mol |
IUPAC-Name |
10-propyltrideca-5,9-dienenitrile |
InChI |
InChI=1S/C16H27N/c1-3-12-16(13-4-2)14-10-8-6-5-7-9-11-15-17/h5-6,14H,3-4,7-13H2,1-2H3 |
InChI-Schlüssel |
JDGCCAQRKWLFOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CCCC=CCCCC#N)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




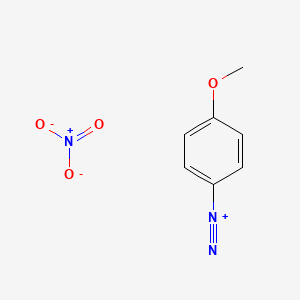
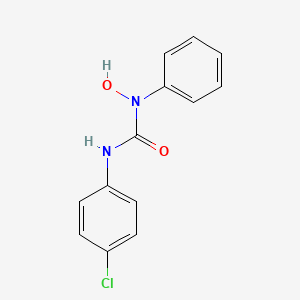

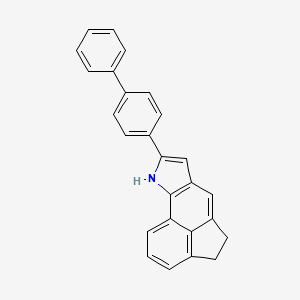
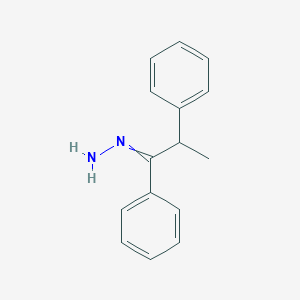
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)

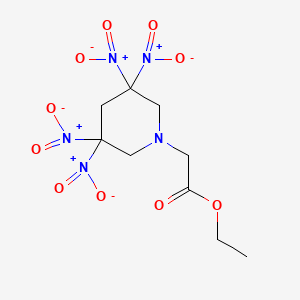
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
